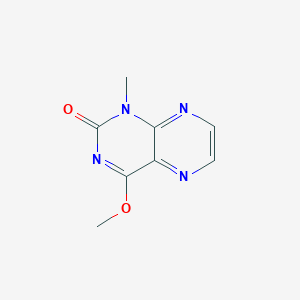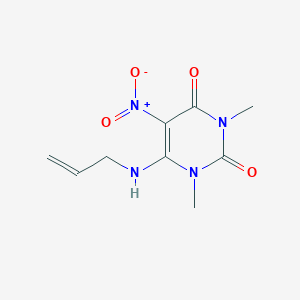
3-(4-フルオロベンジル)-2-チオキソ-2,3-ジヒドロキナゾリン-4(1H)-オン
説明
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C15H11FN2OS and its molecular weight is 286.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的研究:潜在的なCB1受容体アゴニスト
この化合物は、既知の合成カンナビノイドと構造的に類似しており、CB1受容体のアゴニストとして作用する可能性を示唆しています。 . この分野の研究では、カンナビノイド受容体における親和性と効力を探求し、エンドカンナビノイド系によって調節される疼痛、炎症、その他の状態に対する新しい治療薬の開発に貢献する可能性があります。
神経科学:向精神作用の研究
合成カンナビノイドとの類似性から、この化合物は、脳における向精神作用とその基底となるメカニズムを研究するために使用できます。 この研究は、神経疾患の治療とカンナビノイド受容体調節が神経経路に与える影響に関する洞察を提供する可能性があります。 .
毒性学:安全性プロファイルと法的ステータス
この化合物は、さまざまな法的枠組みで規制されている物質と類似しているため、毒性学的なプロファイルを研究する必要があります。 研究では、効力、毒性、乱用可能性を調べ、法的ステータスと安全規制を知らせることができます。 .
法科学:検出と識別
法科学では、特に規制物質として分類される可能性があるため、この化合物の検出と識別のための分析方法の開発が不可欠です。 研究は、法執行機関や薬物検査で使用できる信頼性の高い試験の作成に焦点を当てることができます。 .
化学生物学:結合親和性と選択性
この化合物のさまざまな受容体への結合親和性と選択性を調べることで、化学生物学のツールとしての可能性が明らかになる可能性があります。 これは、受容体特異的なリガンドの開発のためのリード化合物として役立つ可能性があります。 .
医薬品化学:構造活性相関(SAR)
この化合物の構造は、SAR研究の基礎を提供し、改善された薬理学的特性を持つ新しい誘導体の合成につながる可能性があります。 医薬品化学者は、効力を高めたり副作用を軽減したりするための改変を探求できます。 .
材料科学:有機半導体用途
薬理学的特性とは直接関係ありませんが、この化合物の有機構造は、電気伝導率とその有機半導体用途の可能性について研究できます。 研究では、電子デバイスへの統合を検討できます。 .
環境科学:生分解性と環境への影響
この化合物の環境運命、つまりさまざまな生態系における生分解性と残留性に関する研究は重要です。 これにより、環境への影響を評価し、分解耐性材料の開発を知らせることができます。 .
作用機序
Mode of Action
It’s suggested that the compound may interact with its targets by constructing a bulky coordination structure . This interaction weakens ion-dipole interactions but promotes coulombic attraction . More detailed studies are needed to confirm and elaborate on these interactions.
Biochemical Pathways
It’s suggested that the compound may influence interfacial kinetics in certain applications , but the exact pathways and their downstream effects need further investigation.
Result of Action
It’s suggested that the compound may contribute to improved rate performance in certain applications , but the specific molecular and cellular effects need to be studied further.
Action Environment
It’s suggested that the compound’s action may be influenced by the concentration of certain ions , but more research is needed to understand how other environmental factors may affect its action.
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAXAKWXZVTJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Ethylamino)-5-methyl-6-[(phenylimino)methyl]-2-pyrazinecarbonitrile](/img/structure/B493275.png)








![5-Methyl-6-{[(4-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493288.png)
![5-[(Mesitylimino)methyl]-6-methyl-2,3-pyrazinedicarbonitrile](/img/structure/B493290.png)

![3-(Aminocarbonyl)-1-(2-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}benzyl)pyridinium](/img/structure/B493292.png)
![1-Benzhydryl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493295.png)
